molecular formula C13H19NOS B3461727 N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide

N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B3461727
M. Wt: 237.36 g/mol
InChI Key: ZOPRPDCMQWRESC-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide is an acetamide derivative featuring a branched pentan-3-yl group attached to the nitrogen atom and a phenylsulfanyl moiety at the α-carbon of the acetamide backbone.

Properties

IUPAC Name

N-pentan-3-yl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-3-11(4-2)14-13(15)10-16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPRPDCMQWRESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-(phenylsulfanyl)acetic acid with pentan-3-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and scalable compared to batch processes. The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide can participate in various chemical reactions, including:

  • Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The amide group can be reduced to form amines.
  • Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure facilitates the development of various derivatives that can exhibit distinct chemical properties.

Biological Research

This compound may act as a probe in biological studies involving sulfur-containing compounds. Its interactions with biological targets could provide insights into biochemical pathways and enzyme activities.

Industrial Applications

In industrial chemistry, this compound could be utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for creating tailored compounds for specific applications.

Similar Compounds

Compound NameKey FeaturesUnique Aspects
This compoundContains both phenylsulfanyl and pentan-3-yl groupsUnique combination of functional groups
2-(phenylsulfanyl)acetamideLacks the pentan-3-yl substituentSimpler structure with different properties
N-(pentan-3-yl)acetamideLacks the phenylsulfanyl groupDifferent reactivity profile

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Effects on Key Properties
Compound Name N-Substituent S-Substituent Molecular Weight (g/mol) logP Biological Activity References
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide Pentan-3-yl (C₅H₁₁) Phenylsulfanyl ~237* ~3.5† Not reported (inferred: enzyme modulation)
N-Phenyl-2-(phenylsulfanyl)acetamide Phenyl Phenylsulfanyl 273.35 3.07 Crystallography studies
N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide 2-Methoxyphenyl Phenylsulfanyl 273.35 3.07 Not reported (structural analog)
N-(4-Phenylthiazol-2-yl)-2-(phenylthio)acetamide 4-Phenylthiazol-2-yl Phenylthio 337.43 ~3.8‡ Antimicrobial (inferred)
2-(4-Chlorophenylsulfonyl)-N-(3,5-difluorophenyl)acetamide 3,5-Difluorophenyl 4-Chlorophenylsulfonyl 410.83 ~2.5 Antifungal

*Estimated based on molecular formula (C₁₃H₁₉NOS). †Predicted higher logP due to alkyl chain. ‡Estimated from benzothiazole analogs .

Key Observations :

  • S-Substituents : Phenylsulfanyl (thioether) groups are less electron-withdrawing than sulfonyl groups (e.g., in antifungal compounds), which may influence redox stability and target interactions .
Enzyme Inhibition
  • MAO and Cholinesterase Inhibition: Acetamides with aryl or heteroaryl N-substituents (e.g., benzothiazole, quinoxaline) show potent inhibition of monoamine oxidase (MAO) and cholinesterases (AChE/BChE). For example, triazole-benzothiazole acetamides exhibit IC₅₀ values <0.1 µM for MAO-B . The pentan-3-yl group’s flexibility may reduce rigid binding to enzyme pockets compared to planar aryl groups.
Anticancer Activity
  • Aryl-Substituted Acetamides : Compounds like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide (IC₅₀ <1 µM) demonstrate strong activity against HCT-116 and MCF-7 cancer cells . The absence of an electron-deficient sulfonyl group in the target compound may limit similar potency.
Antimicrobial Activity
  • Sulfonyl vs. Sulfanyl Groups : Acetamides with sulfonylpiperazine moieties (e.g., compound 47 in ) show gram-positive antibacterial activity (MIC ~2 µg/mL). The phenylsulfanyl group’s reduced polarity may decrease bacterial membrane interaction compared to sulfonyl derivatives.

Biological Activity

N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound features a phenylsulfanyl group and an acetamide backbone, which may influence its interaction with biological targets. The compound's structure suggests potential for various pharmacological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, certain chalcone derivatives, which share similar functional groups, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL for the most potent compounds .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Chalcone Derivative 1Staphylococcus aureus1
Chalcone Derivative 2Escherichia coli2
This compoundTBD (To Be Determined)TBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values indicating significant antiproliferative activity. For example, one study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells when tested against related sulfur-containing compounds .

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the phenylsulfanyl group is hypothesized to enhance binding affinity to these targets, potentially leading to inhibition of bacterial growth or cancer cell proliferation.

Case Studies

  • Antibacterial Study : A recent study investigated the antibacterial properties of a series of sulfur-containing acetamides, including this compound. The results indicated that these compounds effectively inhibited bacterial growth in vitro, suggesting potential as new antimicrobial agents .
  • Anticancer Study : Another investigation focused on the cytotoxic effects of acetamides on various cancer cell lines. The study found that modifications in the alkyl chain length significantly influenced the compounds' activity, with some derivatives showing enhanced potency against resistant cancer strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide
Reactant of Route 2
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N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide

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